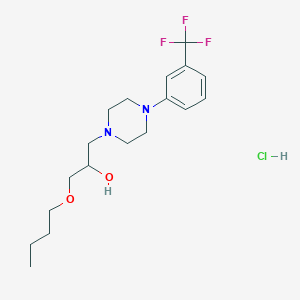

1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and a propan-2-ol moiety linked to a butoxy chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butoxy chain may influence bioavailability and blood-brain barrier penetration. The compound is commercially available, as indicated by supplier listings in China, Hungary, and Sweden .

Properties

IUPAC Name |

1-butoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27F3N2O2.ClH/c1-2-3-11-25-14-17(24)13-22-7-9-23(10-8-22)16-6-4-5-15(12-16)18(19,20)21;/h4-6,12,17,24H,2-3,7-11,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZZMANSQYORFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT. By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine into the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing neurotransmission.

Result of Action

The compound has been found to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice. In addition, it has been shown to improve memory consolidation after acute treatment in mice. It also possesses significant antinociceptive properties, elevating pain thresholds in neuropathic mice.

Scientific Research Applications

Pharmacological Applications

- Antinociceptive Properties : Research indicates that compounds similar to 1-butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibit significant antinociceptive effects. For instance, studies have shown that related piperazine derivatives can modulate pain responses in animal models, suggesting potential use in pain management therapies .

- Antioxidant Activity : The compound's structure allows it to possess antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have demonstrated that piperazine derivatives can scavenge free radicals, indicating their potential use in treating oxidative stress-related disorders .

- Cardiovascular Effects : Some derivatives of the piperazine class have been synthesized and evaluated for their antihypertensive effects. These compounds have shown promise in lowering blood pressure through mechanisms involving β-adrenolytic activity, making them candidates for developing new antihypertensive medications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Esterification : The initial step often involves the esterification of relevant alcohols with acid chlorides.

- Formation of Piperazine Ring : Subsequent reactions lead to the formation of the piperazine ring, which is critical for the biological activity of the compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Pain Management

A study investigated the antinociceptive effects of a related compound in mouse models of persistent pain. Results indicated that administration significantly increased nociceptive thresholds, suggesting a potential role in pain relief therapies .

Case Study 2: Antioxidant Efficacy

Another research focused on evaluating the antioxidant capacity of piperazine derivatives, including those structurally similar to 1-butoxy compounds. The study found that these compounds effectively reduced oxidative stress markers in neuronal tissue, highlighting their neuroprotective potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The table below compares the target compound with key analogues, emphasizing substituents, molecular weights, and pharmacological implications:

Key Observations:

- Substituent Impact: The butoxy group in the target compound likely increases logP compared to methoxyphenoxy () or smaller chains, enhancing membrane permeability .

- Molecular Weight : The target compound’s estimated molecular weight (~463.9) is higher than Flibanserin’s (465.93) but comparable to urea-thiazole derivatives (534.1 in ), suggesting manageable pharmacokinetics .

- Synthetic Efficiency : Urea-thiazole analogues (e.g., 11e) exhibit high yields (85–88%), implying robust synthetic routes for piperazine-containing compounds .

Pharmacological and Functional Insights

- Receptor Targeting : Flibanserin’s 5-HT₁A/5-HT₂A activity suggests the target compound may similarly interact with serotonin receptors, though structural differences (propan-2-ol vs. benzimidazolone) could alter affinity or selectivity .

- Metabolic Stability : The trifluoromethyl group in all listed compounds resists oxidative metabolism, extending half-life. However, the butoxy chain may introduce unique cytochrome P450 interactions .

- Clinical Potential: While Flibanserin is FDA-approved, the target compound’s commercial availability () hints at preclinical exploration, possibly for CNS disorders or as a kinase inhibitor analogue (e.g., ) .

Q & A

Q. How can researchers optimize the synthesis of 1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, considering its piperazine and trifluoromethylphenyl moieties?

- Methodological Answer : The synthesis of piperazine derivatives often involves aminomethylation or nucleophilic substitution reactions. For example, aminomethylation of ketones using piperazine precursors (e.g., as in ) can yield intermediates for further functionalization. The trifluoromethylphenyl group may require regioselective coupling via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Purification via column chromatography (normal or reverse-phase) and recrystallization in ethanol/water mixtures can isolate the hydrochloride salt. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in DMSO-d6 or CDCl3 to confirm the piperazine ring conformation, butoxy chain connectivity, and trifluoromethyl group presence (δ ~110-120 ppm for CF3 in F NMR) .

- HPLC-MS : Employ a C18 column with ESI+ ionization to detect molecular ion peaks (expected m/z ~460-470 for the free base) and quantify impurities (<0.5% as per ICH guidelines).

- XRD : For crystalline forms, single-crystal X-ray diffraction resolves stereochemistry and salt formation .

Q. What safety precautions are critical when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles (particulate matter <5 µm).

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Reference safety protocols for similar hydrochlorides (e.g., and ) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities (e.g., serotonin 5-HT1A vs. dopamine D2 receptors) for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT1A) with functional assays (cAMP accumulation for D2 receptors).

- Meta-Analysis : Pool data from multiple studies (n ≥ 3 independent experiments) and apply statistical tools (e.g., two-way ANOVA) to assess variability.

- Structural Modeling : Use molecular docking (AutoDock Vina) to analyze binding poses in receptor subtypes, focusing on the trifluoromethyl group’s hydrophobic interactions .

Q. What experimental design is recommended for in vivo pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Pharmacokinetics : Administer 10 mg/kg (oral and IV) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis.

- Toxicity : Conduct a 28-day repeated-dose study in rodents (OECD 407). Monitor liver enzymes (ALT, AST), renal function (creatinine), and histopathology. Reference dihydrochloride salt studies () for dose-ranging .

Q. How can computational models predict metabolic pathways and potential drug-drug interactions?

- Methodological Answer :

- Metabolism Prediction : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II sites (e.g., oxidation of the piperazine ring or O-dealkylation of the butoxy group).

- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays). Correlate with in silico docking to CYPs’ active sites.

- Drug-Drug Interaction Risk : Apply the [I]/Ki ratio (FDA guidance) for inhibitors; values >0.1 indicate high risk .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data (aqueous vs. DMSO) for this compound?

- Methodological Answer :

- Solubility Testing : Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification. Compare with DMSO stock stability (avoid >1% v/v in assays to prevent solvent effects).

- Polymorphism Screening : Assess crystalline vs. amorphous forms via DSC and PXRD. Amorphous forms often show higher solubility but lower stability .

Methodological Notes

- References : Citations correspond to structural analogs, synthetic methods, or safety protocols from the evidence.

- Advanced Tools : Molecular modeling (e.g., Gaussian for DFT calculations) and high-resolution mass spectrometry (HRMS) are recommended for unresolved structural questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.